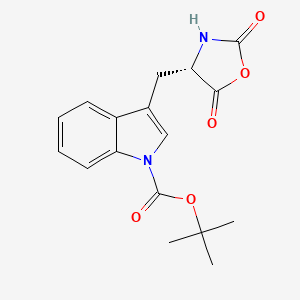

L-Trypthophane(Boc) N-carboxyanhydride

Description

Contextualization within Amino Acid N-Carboxyanhydride (NCA) Chemistry and Polymerization

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids that serve as highly efficient monomers for polypeptide synthesis. wikipedia.org The primary method for creating polypeptides from NCAs is through ring-opening polymerization (ROP), a process where the strained NCA ring opens and polymerizes, releasing carbon dioxide as the sole byproduct. wikipedia.orgpmcisochem.fr This clean reaction makes NCAs particularly attractive compared to other polymerization techniques that may require coupling agents or generate unwanted side products. pmcisochem.fr

The polymerization of NCAs can proceed through several mechanisms, with the most common being the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). nih.govpmcisochem.fr In the NAM, a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring, leading to a controlled, chain-growth polymerization. upc.edu This allows for precise control over the polypeptide's molecular weight and results in polymers with low dispersity. upc.edu The AMM involves the deprotonation of the NCA at the N3 position, creating a highly reactive species that can lead to less controlled polymerization. pmcisochem.fr The specific compound of focus, L-Tryptophan(Boc) N-carboxyanhydride, is technically a Urethane-N-Carboxyanhydride (UNCA) due to the Boc group on the alpha-amino nitrogen, which influences its reactivity and polymerization behavior. pmcisochem.fr

The use of NCA polymerization provides access to a wide array of functional polypeptides with diverse properties, including stimuli-responsiveness and ultra-stable helical conformations, making them fascinating materials for various biological and material science applications. rsc.org

Historical Trajectories and Evolution of Synthetic Strategies for Protected Amino Acid NCAs

The history of NCA chemistry dates back over a century to 1906, when Hermann Leuchs first reported their synthesis. nih.govwikipedia.orgpmcisochem.fr The original "Leuchs method" involved the cyclization of N-alkoxycarbonyl amino acid chlorides at elevated temperatures in a vacuum. wikipedia.orgmdpi.com While groundbreaking, this method's high temperatures could lead to the decomposition of many NCAs. wikipedia.org

A more widely employed and robust method, known as the "Fuchs-Farthing" method, was developed later. This strategy involves the direct phosgenation of unprotected α-amino acids. wikipedia.orgmdpi.com It generally produces pure NCA monomers with good yield and without racemization. mdpi.com However, this method generates impurities such as hydrogen chloride (HCl), which can interfere with polymerization and must be carefully removed. upc.edumdpi.com The synthesis and purification of NCAs are challenging due to their high reactivity and sensitivity to moisture, which can cause premature ring-opening and hydrolysis back to the parent amino acid. wikipedia.orgrsc.orgnih.gov

Modern advancements have introduced alternative reagents to phosgene (B1210022), such as its less hazardous trimer (triphosgene), and improved purification techniques. wikipedia.orgpmcisochem.fr One notable improvement is the use of flash column chromatography, which effectively removes common impurities from a variety of NCAs, including those with hydrophobic side chains that are difficult to recrystallize. mdpi.com For protected NCAs like L-Tryptophan(Boc) N-carboxyanhydride, the synthesis begins with the Nα-protected amino acid, N-Boc-L-tryptophan, which is then cyclized using reagents like phosgene. nih.govgoogle.com

| Method | Description | Advantages | Disadvantages |

| Leuchs Method | Cyclization of N-alkoxycarbonyl amino acid chlorides under vacuum and heat. wikipedia.orgmdpi.com | The pioneering method for NCA synthesis. | High temperatures can cause decomposition of sensitive NCAs. wikipedia.org |

| Fuchs-Farthing Method | Direct phosgenation of unprotected amino acids. mdpi.comnih.gov | Good yields, no racemization, widely applicable. mdpi.com | Uses highly toxic phosgene; generates impurities (e.g., HCl) that require careful removal. upc.edumdpi.com |

| Modern Variations | Use of phosgene alternatives (e.g., triphosgene) or novel cyclizing agents. wikipedia.orgrsc.org | Milder conditions, potentially greener routes. rsc.org | May require specific catalysts or conditions; purification remains critical. |

Significance of Tryptophan Residue and Boc Protection in Polypeptide Design and Functionality

The functional capabilities of polypeptides derived from L-Tryptophan(Boc) NCA are rooted in the distinct properties of both the tryptophan side chain and the Boc protecting group.

The Tryptophan Residue: Tryptophan is a unique amino acid due to its large, aromatic indole (B1671886) side chain. researchgate.net This structure imparts a combination of hydrophobic and polar characteristics, allowing it to participate in a diverse range of non-covalent interactions. nih.govmdpi.com These include:

Hydrophobic Interactions: The large nonpolar surface area of the indole ring contributes significantly to protein folding and stability. researchgate.netmdpi.com

Hydrogen Bonding: The N-H group in the indole ring can act as a hydrogen bond donor. researchgate.netmdpi.com

Cation-π Interactions: The electron-rich π-system of the indole ring interacts favorably with cations, an interaction often stronger than salt bridges. nih.govresearchgate.net

π-π Stacking: The aromatic ring can stack with other aromatic residues, contributing to structural stability. researchgate.net

These varied interactions make tryptophan crucial for stabilizing protein secondary and tertiary structures, anchoring proteins within cell membranes, and participating in protein-ligand and protein-protein interactions. nih.govmdpi.comnih.gov Incorporating tryptophan into synthetic polypeptides allows for the design of materials with specific binding properties and self-assembly behaviors.

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in peptide synthesis. bzchemicals.com Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, thereby preventing unwanted side reactions and allowing for the controlled, sequential addition of amino acids to a growing peptide chain. nih.govvaia.comyoutube.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is valued for its stability under many reaction conditions while being easily removable with mild acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). bzchemicals.comfishersci.co.uk In the context of the NCA monomer, the Boc group's presence on the alpha-nitrogen creates a UNCA, influencing the monomer's stability and polymerization kinetics. pmcisochem.fr

| Feature | Description | Significance in Polypeptide Design |

| Tryptophan Indole Side Chain | Large, aromatic, and amphiphilic. | Facilitates hydrophobic, hydrogen bonding, cation-π, and π-π stacking interactions; crucial for protein folding, membrane anchoring, and molecular recognition. researchgate.netnih.govmdpi.comresearchgate.net |

| Boc Protecting Group | Acid-labile protecting group for the α-amino group. | Enables controlled and sequential amino acid addition during polypeptide synthesis by preventing unwanted reactions of the N-terminus. bzchemicals.comnih.govyoutube.com |

Overview of Current Research Landscape and Emerging Trends in L-Tryptophan(Boc) NCA Utilization

The use of L-Tryptophan(Boc) NCA and other functionalized NCAs is at the forefront of materials science and biomedicine. The resulting polypeptides are being explored for a multitude of advanced applications due to their protein-like properties.

Current Applications:

Drug and Gene Delivery: Polypeptides serve as versatile carriers for therapeutic agents. Their biocompatibility and biodegradability make them ideal for creating nanoparticles and other vehicles that can transport drugs or genetic material to target cells. rsc.orgpmcisochem.fr

Biomaterials and Tissue Engineering: Synthetic polypeptides can be engineered to mimic the extracellular matrix, providing scaffolds that support cell growth and tissue regeneration. rsc.orgupc.edu

Stimuli-Responsive Materials: By incorporating specific functional groups, polypeptides can be designed to respond to environmental changes such as pH or temperature, enabling the creation of "smart" materials for controlled release applications or biosensors. rsc.orgresearchgate.net

Emerging Trends:

Complex Polymer Architectures: Researchers are moving beyond linear polypeptides to create more complex structures like block copolymers, star-shaped polymers, and polymer brushes. pmcisochem.frmdpi.com These architectures offer unique properties and functionalities not achievable with simple linear chains.

Bioinspired Polymerization: Inspired by the efficiency of protein synthesis in nature, new methods are being developed to streamline polypeptide production. nih.gov One innovative approach uses a biphasic water/organic solvent system that allows for the in situ purification of NCA monomers, removing impurities and enabling rapid polymerization without the need for stringent anhydrous conditions. nih.gov This strategy could significantly lower the cost and complexity of large-scale polypeptide production. nih.gov

Functional and Bioactive Materials: There is a growing focus on designing polypeptides with inherent biological activity. By leveraging the properties of amino acids like tryptophan, which has derivatives with known antimicrobial and anticancer potential, scientists aim to create materials that are not just passive carriers but active therapeutic agents themselves. nih.govfrontiersin.org

The continued development of synthetic strategies and a deeper understanding of structure-function relationships will further expand the application of L-Tryptophan(Boc) NCA in creating sophisticated materials that bridge the gap between synthetic polymers and natural proteins.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methyl]indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-9-10(11-6-4-5-7-13(11)19)8-12-14(20)23-15(21)18-12/h4-7,9,12H,8H2,1-3H3,(H,18,21)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJYSCUMFBKHDJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC3C(=O)OC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H]3C(=O)OC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for L Tryptophan Boc N Carboxyanhydride

Optimized Synthesis Routes to L-Tryptophan(Boc) N-carboxyanhydride Monomer

The formation of the N-carboxyanhydride (NCA) ring from an N-protected amino acid is a key transformation. The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability under certain reaction conditions and its facile removal.

The conventional method for synthesizing α-amino acid N-carboxyanhydrides involves the use of phosgene (B1210022) (COCl₂) nih.govmdpi.com. The reaction of L-tryptophan with a phosgene source is typically carried out in a suitable solvent such as tetrahydrofuran (THF) . This process, while effective, presents significant hazards due to the high toxicity of phosgene gas nih.gov.

A major challenge in phosgene-based synthesis is the generation of hydrogen chloride (HCl) as a byproduct . The liberated HCl can react with the starting amino acid to form a hydrochloride salt, which can impede the reaction's progress and lead to impurities google.com. For Boc-protected amino acids, the acidic conditions created by HCl can also lead to the cleavage of the acid-sensitive Boc group . To mitigate these issues, strategies often involve the use of HCl scavengers or conducting the reaction under vacuum to remove the HCl as it forms pmcisochem.frgoogle.com. Monitoring the reaction progress is crucial; for instance, the reaction mixture for Trp-NCA was observed to solubilize quickly, but completion had to be verified by methods like ¹H NMR .

An innovative photo-on-demand strategy offers a safer alternative to handling phosgene gas directly. This method involves the in situ generation of phosgene from chloroform via photo-irradiation, which then reacts with the amino acid . While this has been shown to produce L-Trp-NCA, the generation of HCl remains a concern for Boc-protected precursors due to potential deprotection .

Growing environmental and safety concerns have driven the development of phosgene-free synthetic routes for NCAs.

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene gas nih.gov. It can be used to generate phosgene in situ under controlled conditions nih.govacs.org. The reaction of an α-amino acid with triphosgene can yield the corresponding NCA, though it may also produce the HCl salt of the NCA nih.govacs.org. The use of an organic base can act as both a nucleophile to initiate the decomposition of triphosgene and as an HCl scavenger, thereby increasing the yield of the desired NCA nih.govacs.org. The selection of solvent is important, with THF being identified as a good choice for the synthesis of L-Trp-NCA using triphosgene researchgate.net.

Diphosgene (trichloromethyl chloroformate) is another, less volatile liquid substitute for phosgene, making it easier to handle google.com. However, its availability on an industrial scale can be limited google.com. Both triphosgene and diphosgene offer significant safety advantages over gaseous phosgene google.com.

| Phosgene Substitute | Physical State | Key Advantages | Ref. |

| Triphosgene | Crystalline Solid | Safer, more convenient handling | google.comnih.gov |

| Diphosgene | Liquid | Easier to handle than phosgene, less volatile | google.com |

A notable phosgene- and halogen-free method for synthesizing NCAs involves the use of n-propylphosphonic anhydride (B1165640) (T3P®) acs.org. This reagent allows for the conversion of Boc-protected α-amino acids into their corresponding NCA derivatives in good yield and purity, with no detectable epimerization acs.org. The T3P®-mediated synthesis is considered safe, easy to operate, and generates non-toxic, easily removable byproducts acs.org. This makes it a highly attractive, environmentally benign alternative for both small- and large-scale NCA production acs.org. T3P® is recognized for its ability to suppress racemization and for the ease of workup, often resulting in higher product yields compared to other coupling agents rxweb-prd.com.

Other phosgene-free approaches include the use of reagents like diphenyl carbonate, which allows for the cyclization of urethane derivatives of amino acids into NCAs researchgate.netresearchgate.net.

The conditions for the synthesis of L-Tryptophan(Boc) NCA are critical for achieving high yields and purity. The choice of solvent can significantly impact the reaction, with THF and ethyl acetate being commonly used google.comresearchgate.net.

In triphosgene-based syntheses, the rate of phosgene generation can be controlled by the reaction conditions. The use of catalysts that promote the decomposition of triphosgene can shorten reaction times and increase the yield of the NCA google.com.

To prevent side reactions caused by the generation of HCl, non-basic HCl scavengers such as α-pinene are often employed mdpi.comrsc.org. The reaction temperature is also a key parameter to control, with syntheses often being conducted at controlled temperatures to minimize side reactions and prevent the polymerization of the NCA product pmcisochem.fr.

| Parameter | Condition/Reagent | Purpose | Ref. |

| Solvent | Tetrahydrofuran (THF) | Effective reaction medium | researchgate.net |

| Phosgene Source | Triphosgene | Safer alternative to phosgene gas | nih.gov |

| HCl Scavenger | α-Pinene | Neutralize HCl byproduct, prevent side reactions | mdpi.comrsc.org |

| Alternative Reagent | n-Propylphosphonic anhydride (T3P®) | Phosgene-free, environmentally benign synthesis | acs.org |

Phosgene-Free and Environmentally Benign Synthetic Approaches

Purification and Isolation Techniques for High-Purity L-Tryptophan(Boc) N-carboxyanhydride

The purity of L-Tryptophan(Boc) NCA is paramount for its successful use in polypeptide synthesis, as impurities can initiate unwanted side reactions . NCAs are sensitive to moisture and can be prone to polymerization, requiring careful handling and storage, often in a glovebox with dry solvents .

Common purification techniques include:

Recrystallization : This is a traditional method for purifying solid NCAs. It often needs to be performed under anhydrous conditions to prevent decomposition of the product .

Flash Column Chromatography : For NCAs that are difficult to crystallize, purification via silica gel column chromatography can be an effective method . This technique has been shown to be a rapid and general method for obtaining pure NCAs without the need for recrystallization bohrium.com.

Filtration through Diatomaceous Earth (Celite) : A straightforward and scalable technique involves filtering the crude NCA solution through a pad of diatomaceous earth. This method is effective at removing byproducts and yielding highly purified NCAs .

The choice of purification method depends on the properties of the specific NCA and the scale of the synthesis. For L-Tryptophan(Boc) NCA, ensuring the removal of any acidic impurities is crucial to maintain the integrity of the Boc protecting group.

Control of Stereochemical Integrity During Synthesis of L-Tryptophan(Boc) N-carboxyanhydride

The synthesis of L-Tryptophan(Boc) N-carboxyanhydride (Trp(Boc)-NCA) for applications such as ring-opening polymerization to produce high-molecular-weight polypeptides demands stringent control over the stereochemical integrity of the monomer. The α-carbon of the amino acid is susceptible to racemization under various chemical conditions, which, if not controlled, can compromise the desired stereoregularity and ultimate biological and physical properties of the resulting polymer. Maintaining high chiral purity is therefore a critical aspect of the synthetic process.

Mitigation of Racemization Pathways

Racemization during the synthesis of amino acid N-carboxyanhydrides (NCAs) is a significant concern. The primary mechanism involves the deprotonation of the α-carbon, which is facilitated by basic conditions or elevated temperatures. This can lead to the formation of a planar enolate or an oxazolone intermediate, both of which result in the loss of the original stereochemistry. For tryptophan derivatives, the bulky indole (B1671886) side chain can also influence the propensity for racemization.

The most widely employed and effective strategy for synthesizing NCAs with high chiral purity is the Fuchs-Farthing method. mdpi.com This approach involves the direct phosgenation of the unprotected amino acid, or in this case, the Nα-Boc protected L-tryptophan. The use of phosgene or its safer liquid equivalents, such as diphosgene or triphosgene, allows the reaction to proceed under conditions that minimize racemization. mdpi.com

Key strategies to mitigate racemization during the synthesis of L-Tryptophan(Boc) N-carboxyanhydride include:

Temperature Control: Conducting the reaction at low temperatures is crucial. The formation of the NCA is often carried out at temperatures ranging from 0 °C down to -20 °C to suppress side reactions, including the deprotonation of the α-carbon. pmcisochem.fr

Reagent Choice: While phosgene is effective, the in-situ generation of hydrochloric acid (HCl) can promote side reactions if not controlled. pmcisochem.fr The use of triphosgene (bis(trichloromethyl) carbonate) is often preferred as it is a solid and easier to handle, but careful control of stoichiometry and temperature remains paramount.

Reaction Time: Minimizing the reaction time reduces the exposure of the chiral center to conditions that could induce racemization. Rapid conversion to the NCA followed by prompt work-up and isolation is a standard practice.

pH Control: The reaction is typically performed under acidic conditions generated by the HCl byproduct. The presence of a strong base is generally avoided as it would readily promote racemization. highfine.com Post-synthesis, any purification involving basic washes must be conducted rapidly at low temperatures to prevent epimerization.

The Fuchs-Farthing method is generally considered to produce NCAs with high yield and without significant racemization. mdpi.com However, meticulous control of the reaction parameters is essential to ensure the enantiomeric excess of the final product is greater than 99%.

| Parameter | Condition to Minimize Racemization | Rationale | Typical Enantiomeric Excess (%) |

|---|---|---|---|

| Reaction Temperature | Low (e.g., 0 °C to -20 °C) | Reduces the rate of α-proton abstraction and formation of oxazolone intermediates. pmcisochem.frhighfine.com | >99% |

| Phosgenating Agent | Triphosgene | Solid, easier to handle than gaseous phosgene, allows for controlled addition. mdpi.com | >99% |

| Solvent | Anhydrous, Aprotic (e.g., Tetrahydrofuran, Ethyl Acetate) | Prevents hydrolysis of the NCA and avoids participation in racemization pathways. | >99% |

| Base | Avoidance of strong organic bases | Strong bases significantly accelerate racemization by deprotonating the α-carbon. highfine.com | >99% |

Chiral Purity Assessment of Monomer Precursors

Ensuring the stereochemical integrity of the final L-Tryptophan(Boc) N-carboxyanhydride product begins with verifying the chiral purity of its precursor, Nα-Boc-L-tryptophan. A variety of analytical techniques are employed for the precise determination of enantiomeric excess (e.e.) in amino acid derivatives.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation in time.

Chiral Stationary Phases (CSPs): For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are highly effective. sigmaaldrich.com Zwitterionic CSPs based on cinchona alkaloids have also demonstrated excellent separation for underivatized tryptophan derivatives and can be applied to their protected forms. nih.gov

Mobile Phase: The separation is typically achieved using reversed-phase or polar organic modes. Mobile phases often consist of mixtures of solvents like methanol or acetonitrile with aqueous buffers or additives such as formic acid and diethylamine to optimize resolution. nih.gov

Gas Chromatography (GC) can also be used, though it typically requires derivatization of the amino acid to increase its volatility. The analysis is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cznih.gov

Capillary Electrophoresis (CE) is another powerful technique known for its high separation efficiency and low sample consumption. researchgate.netcreative-proteomics.comchromatographytoday.com For chiral separations of amino acids, a chiral selector is added to the background electrolyte. Common selectors include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. creative-proteomics.comnih.govmdpi.com

The selection of the analytical method depends on the available instrumentation, the required level of precision, and the specific nature of the sample matrix. For routine quality control in the synthesis of Trp(Boc)-NCA, chiral HPLC is generally the method of choice due to its robustness and high resolution.

| Analytical Method | Stationary Phase / Chiral Selector | Typical Mobile Phase / Electrolyte | Detection Method | Key Advantage |

|---|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) sigmaaldrich.comnih.gov | Methanol/Water/Formic Acid mixtures sigmaaldrich.com | UV (220-280 nm) | High resolution and reliability for Boc-protected amino acids. |

| Chiral HPLC | Cinchona Alkaloid-based Zwitterionic CSP nih.gov | Methanol/Water with Formic Acid and Diethylamine nih.gov | UV, MS-compatible | Excellent separation without derivatization. nih.gov |

| Chiral GC | Cyclodextrin-based capillary column gcms.cznih.gov | N/A (Carrier Gas: Helium or Hydrogen) | Flame Ionization (FID), MS | High efficiency; requires derivatization. |

| Chiral CE | Cyclodextrins or Macrocyclic Antibiotics (in buffer) researchgate.netmdpi.com | Phosphate or Borate buffer with chiral selector | UV, MS | Minimal sample usage, high efficiency. creative-proteomics.com |

Mechanistic Investigations of L Tryptophan Boc N Carboxyanhydride Ring Opening Polymerization Rop

In-Depth Analysis of Polymerization Mechanisms

The ROP of NCAs, including Trp(Boc)-NCA, is principally governed by two fundamental mechanisms: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). researchgate.netillinois.edumpg.de The prevalence of one mechanism over the other is highly dependent on the choice of initiator and reaction conditions. mpg.de

Normal Amine Mechanism (NAM) and its Contributions

The Normal Amine Mechanism (NAM) is a nucleophilic ring-opening chain growth process. illinois.edumpg.de It is typically initiated by nucleophiles that are less basic, with primary amines being a common example. illinois.edumpg.deupc.edu In this pathway, the primary amine initiator attacks the C5 carbonyl group of the NCA ring. mdpi.com This is followed by the opening of the ring and subsequent decarboxylation to form a new primary amine at the chain end, which can then react with another NCA monomer, propagating the polymer chain. nih.gov

A key advantage of the NAM is that it can lead to a controlled or living polymerization, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. researchgate.netupc.edu The initiation process, where the primary amine reacts with the NCA, is generally much faster than the propagation steps. nih.gov This is a critical condition for achieving a controlled polymerization. nih.gov However, even in NAM-dominant polymerizations, side reactions can occur, limiting the achievable molecular weight of the polypeptides. nih.gov

Activated Monomer Mechanism (AMM) and Concurrent Side Reactions

The Activated Monomer Mechanism (AMM) is favored when strong bases or aprotic bases are used as initiators. nih.govillinois.edu In this mechanism, the initiator acts as a base, deprotonating the NCA monomer at the N-H position. nih.govmdpi.com This creates a highly nucleophilic NCA anion, which then attacks another NCA monomer, initiating polymerization. nih.gov The resulting dimer possesses two active sites: an N-acylated NCA at one end and a primary amine at the other, both of which can propagate the chain. mpg.de

The AMM often leads to very high molecular weight polypeptides but with broader molecular weight distributions and less control over the polymer architecture compared to the NAM. illinois.edumpg.de A significant side reaction that can be a major limitation in the AMM is the "carbamate mechanism". nih.govmdpi.com This occurs when the intermediate carbamic acid is deprotonated, and the resulting nucleophilic carbamate attacks another NCA monomer. mdpi.com While this side reaction plays a minor role in polymerizations initiated by primary amines (NAM), it can be a significant competing pathway in the AMM. nih.govmdpi.com

Influence of Initiator Nature on Mechanism Selectivity

The choice of initiator is a critical factor that dictates whether the polymerization of Trp(Boc)-NCA proceeds primarily via the NAM or the AMM. illinois.edumpg.de

Primary Amine Hydrochlorides and Primary Amines : Unhindered primary amines are highly nucleophilic and favor the NAM, leading to more controlled polymerizations. nih.govupc.edu The use of primary amine hydrochlorides as initiators can further suppress the AMM by maintaining a dynamic equilibrium between the protonated (dormant) and deprotonated (active) states of the amine chain ends, thereby reducing side reactions associated with the basicity of the amine. nih.gov

Tertiary Amines : Tertiary amines, being more basic than nucleophilic, typically promote the AMM. illinois.edumpg.demdpi.com They deprotonate the NCA monomer, initiating the polymerization via the activated monomer pathway. nih.gov However, recent studies have shown that mixtures of primary and tertiary amines can be used to accelerate the polymerization while maintaining a degree of control, suggesting a co-existence of both NAM and AMM pathways. mpg.de

Metal Complexes : Transition metal complexes have emerged as effective initiators for the controlled ROP of NCAs. nih.govresearchgate.netillinois.edu These initiators operate through a distinct mechanism that is neither purely NAM nor AMM. nih.gov They allow for the synthesis of polypeptides with predictable molecular weights and narrow polydispersities by controlling the addition of NCA monomers to the growing polymer chain. nih.gov

The following table summarizes the influence of different initiator types on the polymerization mechanism:

| Initiator Type | Predominant Mechanism | Key Characteristics |

| Primary Amines | Normal Amine Mechanism (NAM) | Controlled polymerization, predictable molecular weight, narrow molecular weight distribution. researchgate.netupc.edu |

| Primary Amine Hydrochlorides | Normal Amine Mechanism (NAM) | Suppresses AMM and side reactions, enhances control. nih.gov |

| Tertiary Amines | Activated Monomer Mechanism (AMM) | Fast polymerization, high molecular weight, broader molecular weight distribution. illinois.edumpg.de |

| Metal Complexes | Unique coordination-insertion mechanism | Excellent control, predictable molecular weight, very narrow molecular weight distribution. nih.govillinois.edu |

Kinetic and Thermodynamic Studies of L-Tryptophan(Boc) NCA Polymerization

The kinetics and thermodynamics of L-Tryptophan(Boc) NCA polymerization are influenced by several factors, including the determination of reaction rates and the impact of the solvent environment.

Determination of Rate Constants and Activation Energies

The rate of polymerization of NCAs can exhibit complex kinetics. For instance, in some systems, the reaction proceeds in two stages: a zero-order phase with respect to the monomer, followed by a first-order phase. researchgate.net Both stages are typically first-order with respect to the initiator. researchgate.net This behavior has been interpreted by assuming that the propagation rate constant is dependent on the degree of polymerization, especially in the early stages. researchgate.net The formation of secondary structures, such as helices, in the growing polypeptide chain can also lead to an acceleration of the polymerization rate at higher conversions. nih.gov

The activation energy for NCA polymerization can be relatively low. In some cases, the reactions are nearly independent of temperature, suggesting an activation energy of less than 1 kcal/mole. researchgate.net However, the entropy of activation can be significantly negative, for example, around -65 entropy units at 300 K, indicating a highly ordered transition state. researchgate.net

Role of Solvent Polarity and Proton-Accepting Ability on Reaction Kinetics

The choice of solvent plays a crucial role in the ROP of NCAs, affecting both the reaction kinetics and the potential for side reactions. nih.gov Solvents with different polarities and proton-accepting abilities can influence the solubility of the monomer and the growing polymer chain, as well as the stability of intermediates in the polymerization process.

For example, side reactions involving the termination of growing polymer chains by the solvent have been observed in solvents like N,N-dimethylformamide (DMF) and dimethylacetamide (DMAc). nih.gov The solvent can also impact the secondary structure of the forming polypeptide, which in turn affects the polymerization rate. nih.gov In some cases, judicious selection of the reaction solvent can help to suppress unwanted side reactions. pku.edu.cn The following table provides a general overview of how solvent properties can influence NCA polymerization.

| Solvent Property | Influence on Polymerization |

| Polarity | Affects solubility of monomer and polymer, can influence reaction rates. |

| Proton-Accepting Ability | Can participate in proton transfer steps, potentially influencing the polymerization mechanism and rate. |

| Coordinating Ability | Can interact with the initiator or propagating chain end, affecting reactivity. |

| Chain Transfer Potential | Some solvents can act as chain transfer agents, limiting the molecular weight. illinois.edu |

Impact of Temperature and Pressure on Polymerization Control

The control over the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), including L-Tryptophan(Boc) N-carboxyanhydride, is significantly influenced by reaction parameters such as temperature and pressure. These factors can dictate the rate of polymerization, the prevalence of side reactions, and the final properties of the resulting polypeptide, such as molecular weight and polydispersity.

Lowering the reaction temperature is a widely adopted strategy to enhance control over NCA polymerization and suppress side reactions. nih.govmdpi.com At elevated temperatures, the activation barriers for side reactions, such as chain termination or transfer, become more comparable to that of the propagation step. mdpi.com Consequently, these undesired reactions occur more frequently, leading to polymers with broader molecular weight distributions and loss of chain-end fidelity. By reducing the temperature, typically to 0°C or below, the activation barrier for chain propagation becomes kinetically dominant over side reactions, allowing for a more controlled, living polymerization process. nih.govmdpi.com For instance, studies on Nε-trifluoroacetyl-l-lysine NCA demonstrated that polymerizations conducted at 0°C resulted in significantly fewer "dead" polymer chains compared to those carried out at room temperature. nih.gov This principle is broadly applicable to other NCA monomers, including those with bulky, protected side chains like L-Tryptophan(Boc) N-carboxyanhydride.

The effect of pressure on NCA ROP is more nuanced and appears to be monomer-dependent. Research by Habraken et al. investigated the polymerization of several different NCAs under varying pressure and temperature conditions. nih.govrsc.org The study revealed that monomers could be categorized into two groups based on their response to reduced pressure. For one group of monomers, including γ-benzyl-L-glutamate (BLG) and Nε-benzyloxycarbonyl-L-lysine (ZLL), applying a lower pressure (e.g., 1 × 10⁻⁵ bar) resulted in a considerable acceleration of the polymerization rate. rsc.orgresearchgate.net In contrast, a second group of monomers, which included those with β-branched or smaller side chains like β-benzyl-L-aspartate (BLA), showed no significant change in polymerization speed at lower pressures. rsc.orgresearchgate.net For these slower-polymerizing monomers, temperature control was found to be the more critical factor for minimizing side reactions. rsc.org While specific data for L-Tryptophan(Boc) N-carboxyanhydride is not detailed in these studies, its bulky aromatic side chain suggests its behavior might align with the first group of monomers.

The table below summarizes the observed effects of temperature and pressure on the polymerization of various NCA monomers, which provides a framework for optimizing the polymerization of L-Tryptophan(Boc) N-carboxyanhydride.

| Monomer | Temperature Effect | Pressure Effect (at 1 × 10⁻⁵ bar) | Key Findings |

| γ-benzyl-L-glutamate (BLG) | Lower temp (0°C) reduces side reactions. | Significantly faster polymerization. | Side products form mostly after full monomer conversion. researchgate.net |

| Nε-benzyloxycarbonyl-L-lysine (ZLL) | Lower temp (0°C) improves control. | Significantly faster polymerization. | Similar behavior to BLG under reduced pressure. researchgate.net |

| L-alanine (Ala) | Lower temp (0°C) improves control. | Significantly faster polymerization. | Falls into the group of faster polymerizing NCAs. researchgate.net |

| β-benzyl-L-aspartate (BLA) | 0°C is preferred due to significant side reactions at 20°C. | No significant effect on polymerization rate. | Slower polymerization compared to the first group. rsc.org |

By combining low temperature (e.g., 0°C) to suppress side reactions with optimized pressure conditions to control the rate, a high degree of control over the ROP of L-Tryptophan(Boc) N-carboxyanhydride can be achieved, facilitating the synthesis of well-defined polypeptides. researchgate.net

Characterization of Side Reactions and Undesired Transformations during ROP

Despite advances in controlled polymerization techniques, the ROP of NCAs can be accompanied by side reactions that compromise the structure and purity of the final polypeptide. These undesired transformations primarily arise from the reactivity of the monomer, the propagating chain end, and the protecting groups under polymerization conditions.

Urethane Linkage Formation and By-product Profiles

A significant side reaction in the amine-initiated ROP of NCAs is the "carbamate mechanism". mdpi.com This pathway becomes relevant when the initiating or propagating amine chain end is sufficiently basic to deprotonate the carbamic acid intermediate that forms after the initial ring-opening step. mdpi.com The resulting carbamate anion is a nucleophile that can attack another NCA monomer. This leads to the formation of an intermediate anhydride (B1165640), which, upon decarboxylation, generates a new peptide bond. mdpi.com While this mechanism can contribute to chain growth, it is often less controlled than the direct amine-initiated pathway and can be a source of by-products, particularly in "activated monomer" polymerizations. mdpi.com

Furthermore, the synthesis of polypeptides can sometimes proceed through the formation of urethane derivatives as more stable precursors to NCAs. researchgate.netresearchgate.net For instance, urethane derivatives of amino acids can be cyclized under mild temperature conditions to form the corresponding NCA in situ, which then polymerizes. researchgate.net However, incomplete cyclization or side reactions involving these urethane precursors can lead to the incorporation of undesired urethane linkages within the polypeptide backbone, disrupting the regular amide bond sequence. The by-product profile can also be complicated by impurities from the NCA synthesis itself, such as N-chloroformyl-amino acid chlorides or α-isocyanato-acid chlorides, which can act as alternative initiators or terminating agents. mdpi.com

Instability and Reactivity of the Boc Protecting Group under Polymerization Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions. total-synthesis.com However, its primary lability is towards acids. total-synthesis.comresearchgate.net The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release a stable tertiary carbocation (isobutylene) and carbon dioxide. total-synthesis.com

During the ROP of L-Tryptophan(Boc) N-carboxyanhydride, the stability of the Boc group is a critical consideration. The polymerization environment must be rigorously free of acidic impurities. Acidic species can be introduced adventitiously or generated in situ. For example, some methods for synthesizing NCAs can produce HCl as a by-product, and if not completely removed, it can cleave the Boc group during subsequent polymerization. The acidic nature of the carbamic acid intermediate, although transient, could also potentially contribute to a localized acidic environment.

Cleavage of the Boc group during polymerization is highly undesirable as it exposes the free amine on the tryptophan side chain. This newly unprotected amine can act as an initiator for new polymer chains or as a nucleophile to attack the propagating chain end of another polymer, leading to branched or cross-linked structures. This results in a loss of control over the polymer architecture and a significant broadening of the molecular weight distribution. Therefore, maintaining anhydrous and non-acidic conditions is paramount for the successful polymerization of Boc-protected NCAs like L-Tryptophan(Boc) N-carboxyanhydride. researchgate.net

Controlled Polymerization and Co Polymerization of L Tryptophan Boc N Carboxyanhydride

Homopolymerization of L-Tryptophan(Boc) N-carboxyanhydride to Poly(L-Tryptophan(Boc))

Homopolymerization of Trp(Boc)-NCA yields poly(L-Tryptophan(Boc)), a polypeptide with protected tryptophan side chains. The presence of the Boc group is crucial for preventing side reactions involving the indole (B1671886) nitrogen during polymerization and for influencing the secondary structure of the resulting polymer. For instance, the t-Boc protected L-tryptophan has been shown to preferentially lead to the formation of an α-helix secondary structure through hydrogen bonding. rsc.org

Achieving control over molecular weight and obtaining a narrow molecular weight distribution (polydispersity index, Đ) are critical for producing well-defined polypeptides. Various strategies have been developed to control the ROP of NCAs, including Trp(Boc)-NCA.

Key strategies include:

Initiator Selection: Primary amines are commonly used initiators for NCA polymerization. nih.gov However, conventional primary amine-initiated polymerization can suffer from slow rates and limited control. nih.gov The development of transition-metal-based initiators has enabled living polymerization of NCAs, allowing for the formation of polypeptides with controlled molecular weights and low polydispersities. researchgate.net These systems allow for polymer molecular weights to be controlled by the monomer-to-initiator stoichiometry. researchgate.net

Catalyst Systems: The use of catalysts can significantly accelerate polymerization rates and improve control. For example, a single-center trifunctional organocatalyst has been shown to enable fast and controlled polymerization of NCAs. nih.gov

Reaction Conditions: Controlling reaction parameters such as temperature is crucial. Lowering the reaction temperature, for instance to 0°C, can suppress side reactions and lead to the formation of polymers with narrower molecular weight distributions. mdpi.com

Monomer Purity: The purity of the NCA monomer is paramount for achieving a controlled polymerization. Impurities can lead to undesired side reactions and a loss of control over the polymerization process.

Table 1: Examples of Controlled Homopolymerization of NCAs

| Initiator/Catalyst System | Monomer | Molecular Weight (Mn, kg/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|

| n-Butylamine / DMAPPCl | BLG NCA | 22.2 | 1.06 | nih.gov |

| Transition Metal Complexes | Various NCAs | 0.5 - 500 | <1.2 | illinois.edu |

Living polymerization is characterized by the absence of chain termination and chain transfer reactions, allowing the polymer chains to grow linearly with monomer conversion while maintaining a narrow molecular weight distribution. Recent advancements have focused on achieving living polymerization of NCAs to synthesize well-defined polypeptides.

Transition-metal initiators have been instrumental in achieving living polymerization of NCAs. researchgate.net These systems can produce polypeptides with narrow chain length distributions (Đ < 1.2) and controlled molecular weights ranging from 500 to 500,000 g/mol . illinois.edu A key feature of a living polymerization is the ability to perform sequential monomer addition to create block copolymers, demonstrating high chain-end fidelity.

Co-polymerization Strategies Involving L-Tryptophan(Boc) N-carboxyanhydride

Co-polymerization of Trp(Boc)-NCA with other NCAs or monomers allows for the synthesis of copolypeptides with tailored properties and functionalities.

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolypeptides involving poly(L-Tryptophan(Boc)) is often achieved through the sequential living polymerization of the respective NCAs.

A common example is the synthesis of amphiphilic block copolymers such as poly(ethylene glycol)-b-poly(L-Tryptophan(Boc)) (PEG-b-P(Trp(Boc))). These are typically synthesized by using a PEG-based macroinitiator to initiate the ring-opening polymerization of Trp(Boc)-NCA. rsc.org For instance, diamino-terminated PEG can initiate the polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride (B1165640) to form triblock copolymers of the structure P(Trp(Boc))-b-PEG-b-P(Trp(Boc)). rsc.org The resulting amphiphilic copolymers can self-assemble in aqueous solutions to form structures like micelles. rsc.org

Table 2: Synthesis of PEG-b-P(Trp(Boc)) Block Copolymers

| Macroinitiator | Monomer | Resulting Copolymer Architecture | Reference |

|---|---|---|---|

| Diamino-terminated PEG | L-Tryptophan(Boc) N-carboxyanhydride | PBoclTrp-b-PEG-b-PBoclTrp (BAB Triblock) | rsc.org |

Random copolypeptides are synthesized by the simultaneous polymerization of two or more different NCA monomers. The composition and sequence distribution of the resulting copolymer depend on the reactivity ratios of the comonomers. While achieving perfect sequence control in NCA polymerization is challenging, the choice of initiator and reaction conditions can influence the randomness of the copolymer. mdpi.com

For example, the random copolymerization of γ-benzyl-l-glutamate and l-valine (B1682139) NCAs has been studied to understand reactivity ratios and heterogeneity. mdpi.com N-heterocyclic carbene (NHC) catalysts have also been employed for the random copolymerization of various NCAs, leading to copolypeptides with random repeating units. mdpi.com The reactivity ratios determine whether the resulting copolymer has a more alternating or blocky random sequence. mdpi.com

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Grafting polypeptides onto other polymer backbones can impart new properties to the material. One method to achieve this is by initiating the polymerization of an NCA from functional groups along a polymer backbone.

An example is the graft copolymerization of L-tryptophan NCA onto chitosan (B1678972). researchgate.net In this process, the amino groups on the chitosan backbone can initiate the ring-opening polymerization of the Trp-NCA, resulting in a chitosan-g-poly(L-tryptophan) graft copolymer. researchgate.net This combines the properties of the polysaccharide backbone with those of the polypeptide side chains. researchgate.net

Architecture-Controlled Poly(amino acid) Synthesis from L-Tryptophan(Boc) N-carboxyanhydride

The synthesis of polypeptides with non-linear architectures, such as star-shaped, branched, and cyclic structures, from L-Tryptophan(Boc) N-carboxyanhydride (Trp(Boc)-NCA) opens avenues to novel materials with unique solution and solid-state properties. These architectures are achieved through strategic initiator selection and polymerization techniques.

Star-shaped and branched polypeptides are synthesized through the ring-opening polymerization (ROP) of NCAs using multifunctional initiators. This "core-first" approach allows for the simultaneous growth of multiple polypeptide chains from a central core molecule. While specific examples detailing the synthesis of star-shaped polymers from Trp(Boc)-NCA are not extensively documented in publicly available literature, the general principles of NCA polymerization are applicable. Dendrimers and other multifunctional molecules are commonly employed as initiators for the synthesis of star-shaped polypeptides. For instance, polypropylene (B1209903) imine (PPI) dendrimers have been successfully used to initiate the ROP of various NCAs, yielding star polymers with a precise number of arms corresponding to the initiator's functionality.

The synthesis of branched polypeptides can be achieved by using a combination of monomers with orthogonal protecting groups, allowing for selective deprotection and subsequent graft polymerization. For example, a linear backbone of poly(L-Tryptophan(Boc)) could be copolymerized with another NCA bearing a protecting group that can be removed without affecting the Boc group. The newly exposed functional groups can then initiate the polymerization of more Trp(Boc)-NCA, forming a branched structure.

Table 1: Representative Multifunctional Initiators for Star-Shaped Polypeptide Synthesis

| Initiator Type | Core Molecule Example | Number of Initiating Sites (Arms) | Resulting Architecture |

|---|---|---|---|

| Dendrimer | Polypropylene imine (PPI) G3 | 8 | 8-arm star polypeptide |

| Dendrimer | Poly(amidoamine) (PAMAM) G2 | 8 | 8-arm star polypeptide |

| Polyol | Dipentaerythritol | 6 | 6-arm star polypeptide |

This table presents examples of initiators used for the synthesis of star-shaped polypeptides from various NCAs. The same principles are expected to apply to the polymerization of L-Tryptophan(Boc) N-carboxyanhydride.

The synthesis of cyclic polypeptides from NCAs is a more complex endeavor. One potential strategy involves the post-polymerization cyclization of a linear precursor. A linear poly(L-Tryptophan(Boc)) with reactive end groups could be synthesized and subsequently cyclized under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Another approach is the cyclization of peptides where the tryptophan side chain itself participates in the ring formation. Recent studies have demonstrated methods for peptide cyclization through late-stage functionalization of tryptophan residues. These methods, which include palladium-catalyzed C-H activation and UV-induced crosslinking with sulfonium (B1226848) groups, could potentially be adapted for the cyclization of short oligomers or polymers of tryptophan. rsc.orgrsc.orgresearchgate.net While these methods are primarily demonstrated on peptides, they offer a potential route to creating cyclic structures containing poly(L-tryptophan).

Advanced Analytical and Spectroscopic Characterization of L Tryptophan Boc N Carboxyanhydride and Its Derived Polymers

Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for real-time monitoring of the polymerization process and for detailed structural analysis of both the monomer and the resulting polypeptide. These techniques provide critical insights into reaction kinetics, monomer purity, and the intricate structural details of the polymer.

In-situ Infrared (IR) and Raman Spectroscopy for NCA Ring Opening Kinetics

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary method for synthesizing well-defined polypeptides. mdpi.comresearchgate.netresearchgate.netmdpi.comchemrxiv.org Monitoring the kinetics of this reaction is crucial for controlling the polymer's molecular weight and dispersity. In-situ vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers powerful, non-invasive means to track the reaction in real-time. mdpi.comdigitellinc.com

Raman Spectroscopy: Raman spectroscopy is another valuable tool for monitoring polymerization kinetics due to its high specificity for chemical bonds and minimal sample preparation requirements. mdpi.comnih.govresearchgate.net It is particularly well-suited for detecting changes in chemical bonds during polymerization. mdpi.com Similar to IR, the kinetics can be followed by observing the change in intensity of vibrational modes associated with the NCA ring. The non-invasive nature of Raman spectroscopy makes it a promising technique for in-situ analysis of these complex reaction systems. nih.govresearchgate.net

| Technique | Functional Group | Characteristic Frequency (cm⁻¹) | Observation During Polymerization |

|---|---|---|---|

| Infrared (IR) | NCA Anhydride (B1165640) C=O | ~1865 and ~1793 | Peak intensity decreases as monomer is consumed |

| Infrared (IR) | Amide I (Polypeptide) | ~1650 (α-helix) / ~1630 (β-sheet) | Peak intensity increases as polymer chain grows |

| Raman | NCA Ring Modes | Specific to monomer | Peak intensity decreases with conversion |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Monomer Purity, Polymer Composition, and Microstructure (e.g., 2D NMR, real-time NMR for kinetics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural characterization of L-Tryptophan(Boc) N-carboxyanhydride and its polymers. It provides comprehensive information from monomer purity to the complex microstructure of the final polypeptide. researchgate.net

Monomer Purity Assessment: ¹H and ¹³C NMR are routinely used to confirm the chemical structure and assess the purity of the synthesized Trp(Boc)-NCA monomer. The presence of any impurities, such as residual solvents or side-products from the synthesis, can be readily detected and quantified.

Real-time NMR for Kinetics: The kinetics of NCA polymerization can be monitored in real-time by acquiring successive ¹H NMR spectra. illinois.edunih.govrsc.orgmdpi.com The conversion of the monomer is quantified by monitoring the disappearance of a characteristic monomer signal, such as the α-proton of the NCA ring, and the simultaneous appearance of signals corresponding to the newly formed polypeptide backbone. illinois.edu This method allows for the determination of observed rate constants (k_obs) under various reaction conditions. rsc.org

Polymer Composition and Microstructure: After polymerization, NMR is used to confirm the structure of the resulting poly(L-Tryptophan(Boc)). ¹H NMR can be used to calculate the number-average molecular weight (Mₙ) by comparing the integrals of signals from the initiator fragment with those from the repeating monomer units. nih.govnih.gov Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), provide detailed correlation maps between protons and their directly attached carbons, aiding in the unambiguous assignment of all signals, especially for complex polymer structures. hmdb.ca This level of detail is crucial for confirming the polymer's microstructure and ensuring the integrity of the Boc-protected tryptophan side chains. researchgate.net

| Proton | Trp(Boc)-NCA (in CDCl₃) | Poly(Trp(Boc)) (in DMSO-d₆) |

|---|---|---|

| Indole (B1671886) N-H | ~8.1 | ~10.8 |

| Backbone N-H | ~6.5 | ~8.2 (Amide) |

| Aromatic (Indole) | ~7.0-7.6 | ~6.9-7.5 |

| α-CH | ~4.4 | ~4.3 |

| β-CH₂ | ~3.3 | ~3.1 |

| Boc (CH₃)₃ | ~1.6 | ~1.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tryptophan Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing the tryptophan component of the monomer and polymer. The indole side chain of tryptophan is a strong chromophore, exhibiting characteristic absorption maxima in the UV region, typically around 280 nm. rsc.orgnist.gov

The first absorption band of L-tryptophan is largely attributed to a single electronic transition from the ground state to the ¹Lₑ excited state. rsc.org The precise position and intensity of this absorption band are sensitive to the local microenvironment of the indole ring. mdpi.com Consequently, UV-Vis spectroscopy can be used to study conformational changes in the polymer that alter the environment of the tryptophan side chains. In some cases, changes in the absorption spectra can provide information about the aggregation state of the polymer in solution or the formation of specific secondary structures. The fluorescence properties of the tryptophan side chain, which originate from its UV absorption, are also widely used to probe the conformation and dynamics of polypeptides. mdpi.com

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are essential for separating and quantifying the components of the reaction mixture and for determining the key molecular properties of the final polymer product.

High-Performance Liquid Chromatography (HPLC) for Monomer and Oligomer Purity

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of the Trp(Boc)-NCA monomer and to detect and quantify any oligomeric species or side products. nih.govnih.govresearchgate.net A reversed-phase HPLC method, typically using a C18 column with a gradient of water and an organic solvent like acetonitrile, can effectively separate the monomer from impurities. nih.govnih.gov By comparing the retention time and peak area of the sample to a known standard, the purity can be accurately determined, often with results showing purity levels of ≥98% or ≥99%. jk-sci.comruifuchems.com This analysis is critical as impurities can interfere with the polymerization process and affect the properties of the final polypeptide. nih.gov

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. sepscience.comaimplas.netimpactanalytical.com The method separates polymer molecules based on their hydrodynamic size in solution. sepscience.comaimplas.net Larger molecules elute from the chromatography column faster than smaller molecules.

GPC/SEC analysis provides several critical parameters for the synthesized poly(L-Tryptophan(Boc)):

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI) or Dispersity (Đ): Calculated as Mₙ/Mₙ, this value indicates the breadth of the molecular weight distribution. nih.govimpactanalytical.com A value close to 1.0 signifies a very narrow distribution, which is indicative of a well-controlled, "living" polymerization. nih.govnih.gov

This analysis is crucial for confirming that the polymerization was controlled and for ensuring the synthesized polypeptide meets the desired specifications for its intended application. lcms.czpolymerchar.com

| Target Degree of Polymerization (DP) | Theoretical Mₙ (kDa) | Measured Mₙ (kDa) | Dispersity (Đ = Mₙ/Mₙ) |

|---|---|---|---|

| 25 | 7.6 | 7.5 | 1.15 |

| 50 | 15.2 | 14.9 | 1.12 |

| 100 | 30.4 | 29.8 | 1.18 |

| 200 | 60.8 | 59.5 | 1.21 |

Mass Spectrometric Approaches in Polymer Analysis

Mass spectrometry serves as an indispensable tool for the detailed molecular-level analysis of synthetic polymers, providing information that is often inaccessible by other methods like gel permeation chromatography (GPC) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov For polypeptides derived from L-Tryptophan(Boc) N-carboxyanhydride, mass spectrometric techniques are crucial for verifying the fidelity of the polymerization process.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for End-Group Analysis and Oligomer Characterization

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile macromolecules like polypeptides. It provides unparalleled resolution of individual oligomeric species, enabling the precise determination of not only the repeating unit mass but also the identity of the polymer end-groups. nih.govsigmaaldrich.com This capability is particularly vital in NCA polymerization, where the initiator fragment becomes the α-chain end and the terminus of the living polymer can be susceptible to side reactions.

In a typical analysis, the polypeptide sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) and a cationizing agent (e.g., sodium or silver salts) on a target plate. nist.gov A pulsed laser desorbs and ionizes the analyte, and the resulting ions are accelerated into a time-of-flight analyzer. The mass-to-charge ratio (m/z) of each oligomer is determined with high accuracy. The mass of an individual oligomer peak in the spectrum can be represented by the equation:

m/z = (Minitiator) + (n × Mrepeat) + (Mterminus) + (Madduct)

where Minitiator is the mass of the initiator, n is the degree of polymerization, Mrepeat is the mass of the L-Tryptophan(Boc) residue, Mterminus is the mass of the terminal group, and Madduct is the mass of the cationizing ion. sigmaaldrich.com

By comparing the experimentally observed m/z values with theoretical calculations, the exact chemical composition of the end-groups can be confirmed. waters.com This allows researchers to verify that initiation occurred as expected and that no undesired termination or transfer reactions took place. For instance, initiation of L-Tryptophan(Boc) NCA with a primary amine like n-hexylamine should result in a series of peaks corresponding to polypeptides with an n-hexyl group at the α-terminus and a primary amine at the ω-terminus. Any deviation from this expected mass series would indicate a side reaction, providing critical feedback on the polymerization conditions. nih.gov

| Degree of Polymerization (n) | Theoretical Mass (Da) [M+Na]⁺ | Observed Mass (Da) | Mass Difference (Da) | End-Group Confirmation |

|---|---|---|---|---|

| 5 | 1623.83 | 1623.85 | +0.02 | Consistent |

| 6 | 1926.00 | 1926.03 | +0.03 | Consistent |

| 7 | 2228.17 | 2228.15 | -0.02 | Consistent |

| 8 | 2530.34 | 2530.37 | +0.03 | Consistent |

Note: Theoretical mass calculated as: [Mass of n-Hexylamine] + [n × Mass of Trp(Boc) residue] + [Mass of Na⁺]. The Trp(Boc) residue mass is 302.17 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Pathway Elucidation

While MALDI-TOF MS is excellent for analyzing the final polymer product, Electrospray Ionization Mass Spectrometry (ESI-MS) is often better suited for studying the polymerization process itself. ESI is an even softer ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for identifying reactive intermediates and short-lived species present in the reaction mixture.

The ring-opening polymerization of NCAs can proceed through several competing mechanisms, most notably the "normal amine mechanism" and the "activated monomer mechanism". mdpi.comnih.gov In the normal amine mechanism, the initiator (e.g., a primary amine) attacks the C5 carbonyl of the NCA, leading to a propagating chain with a terminal amine. In the activated monomer mechanism, a strong base deprotonates the NCA at the N3 position, creating a highly nucleophilic NCA anion that initiates polymerization. mdpi.com These pathways result in different intermediates and potentially different end-products.

By coupling a reaction vessel to an ESI-MS instrument, it is possible to sample the polymerization of L-Tryptophan(Boc) NCA at various time points. This allows for the direct observation of the growing oligomers and the detection of key intermediates, such as carbamates or isocyanates, which can help to definitively establish the dominant polymerization pathway under specific conditions (e.g., choice of initiator, solvent, temperature). illinois.edu This mechanistic insight is crucial for optimizing reaction conditions to suppress side reactions and produce well-defined polypeptides with high end-group fidelity. researchgate.net

Chiral Analysis and Conformational Studies of Polypeptides

The biological function of proteins is intrinsically linked to their three-dimensional structure. Similarly, the properties of synthetic polypeptides are dictated by their conformation. For polymers of L-Tryptophan, the chiral L-center and the bulky, aromatic side chains drive the formation of ordered secondary structures, such as α-helices and β-sheets. Chiroptical and diffraction techniques are essential for probing these higher-order structures.

Circular Dichroism (CD) for Secondary Structure Content (e.g., α-helix, β-sheet)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of polypeptides in solution. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com The peptide backbone, when arranged in a regular, chiral conformation like an α-helix or β-sheet, produces a characteristic CD spectrum in the far-UV region (190-250 nm). bioanalysis.in

α-Helix: A right-handed α-helical conformation typically exhibits two negative bands (minima) at approximately 222 nm (n→π* transition) and 208 nm (π→π* transition), and a strong positive band (maximum) around 192 nm (π→π* transition). bioanalysis.in

β-Sheet: A β-sheet structure is characterized by a negative band around 216 nm and a positive band near 195 nm. bioanalysis.in

Random Coil: A disordered or random coil conformation shows a strong negative band near 200 nm. bioanalysis.in

For polypeptides containing tryptophan, analysis can be complicated by the fact that the indole side chain is also a chromophore and contributes to the CD spectrum, potentially overlapping with the peptide backbone signals. nih.gov Despite this, CD remains the most widely used method for a rapid and sensitive estimation of the relative percentages of each secondary structure element in a sample. creative-proteomics.com By analyzing the CD spectrum of a poly(L-Tryptophan(Boc)) solution, researchers can determine how factors like solvent, pH, or temperature influence the polymer's conformation. mdpi.com

| Secondary Structure | Positive Band Maximum (nm) | Negative Band Minimum/Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~216 |

| Random Coil | N/A | ~200 |

Optical Rotatory Dispersion (ORD) Studies on Helical Sense

While CD spectroscopy reveals the presence of helical content, Optical Rotatory Dispersion (ORD) provides information about the "sense" or "handedness" of the helix (i.e., whether it is a right-handed or left-handed screw). ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org

The data is often analyzed using the Moffitt-Yang equation, which relates the optical rotation to a parameter, b₀, that is sensitive to the helical conformation. For most poly(α-amino acid)s, a b₀ value of approximately -630 indicates a 100% right-handed α-helix, while a value of +630 suggests a left-handed helix. cdnsciencepub.com However, studies on poly-L-tryptophan have shown that it possesses a large positiveb₀ value (e.g., +570 in dimethylformamide), which would typically imply a left-handed helix. cdnsciencepub.comcdnsciencepub.com

Advanced X-ray Diffraction Techniques for Crystalline Domains and Supramolecular Order

X-ray diffraction (XRD) is the primary technique for investigating the three-dimensional arrangement of atoms in solid materials. For semi-crystalline polymers like polypeptides, XRD can provide information on the presence and nature of crystalline domains, chain packing, and supramolecular order. While obtaining single crystals of high-molecular-weight poly(L-Tryptophan(Boc)) suitable for full structure determination is challenging, powder X-ray diffraction (PXRD) can reveal key structural features.

The crystal structure of the L-tryptophan monomer itself shows a distinct organization into alternating hydrophilic and hydrophobic layers, with extensive N-H···O hydrogen bonding in the hydrophilic regions. acs.orgresearchgate.net This tendency for layered self-assembly, driven by hydrogen bonding and π-π stacking of the indole rings, is expected to influence the packing of the polymer chains.

PXRD patterns of poly-L-tryptophan typically show broad amorphous halos superimposed with sharper diffraction peaks, indicating a semi-crystalline nature. The positions of these peaks (in terms of diffraction angle, 2θ, or scattering vector, Q) correspond to characteristic repeating distances (d-spacings) within the crystalline domains. These can include periodicities related to the helical pitch of the polymer backbone and intermolecular distances related to how the helices pack together.

For thin films or oriented fibers, advanced techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) can be employed. GIWAXS is particularly sensitive to ordering at surfaces and can distinguish between different orientations of the crystalline domains relative to the substrate, providing detailed insights into the supramolecular architecture of self-assembled peptide materials. nih.gov

| XRD Feature | Structural Information | Typical Observation for Polypeptides |

|---|---|---|

| Sharp Bragg Peaks | Presence of crystalline domains | Indicates regions of ordered chain packing (e.g., hexagonal packing of helices). |

| Broad Amorphous Halo | Presence of non-crystalline (amorphous) regions | Represents disordered polymer chains. |

| d-spacing (from peak positions) | Characteristic repeat distances in the structure | Can correspond to inter-chain distances, helical pitch, or layer spacing. |

| Peak Intensity/Anisotropy (GIWAXS) | Preferred orientation of crystalline domains | Reveals how polymer helices are oriented relative to a surface or fiber axis. |

Theoretical and Computational Studies on L Tryptophan Boc N Carboxyanhydride Systems

Quantum Chemical Calculations on L-Tryptophan(Boc) NCA Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can elucidate the electronic structure and energetics of molecules, providing a detailed understanding of their reactivity.

The electronic structure of L-Tryptophan(Boc) NCA is fundamental to its chemical behavior. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For L-Tryptophan(Boc) NCA, the locations of the HOMO and LUMO can predict the sites of nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich indole (B1671886) ring of the tryptophan side chain and the oxygen atoms of the anhydride (B1165640) ring, while the LUMO is likely centered on the carbonyl carbons of the NCA ring, making them susceptible to nucleophilic attack, which is the initial step in ring-opening polymerization.

Table 1: Hypothetical Frontier Molecular Orbital Analysis Data for L-Tryptophan(Boc) NCA

| Molecular Orbital | Energy (eV) | Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Indole ring, Anhydride oxygens | Nucleophilic character |

| LUMO | -1.2 | Carbonyl carbons of NCA ring | Electrophilic character |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined through specific quantum chemical calculations.

The ring-opening polymerization of NCAs can proceed through different mechanisms, primarily the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). nih.govnih.gov Transition state theory allows for the calculation of the energy barriers (activation energies) for these reaction pathways, providing insights into the reaction kinetics and mechanism.

By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the rate of the reaction.

For L-Tryptophan(Boc) NCA, transition state analysis can be used to:

Determine the preferred mechanism of polymerization under different conditions (e.g., initiator type, solvent).

Investigate the energetics of potential side reactions, such as the formation of urea (B33335) derivatives or hydantoin (B18101) rings, which can lead to chain termination. nih.gov

Understand the stereoselectivity of the polymerization, which is crucial for controlling the secondary structure of the resulting polypeptide.

Table 2: Hypothetical Activation Energies for L-Tryptophan(Boc) NCA Polymerization Pathways

| Reaction Pathway | Initiator | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Normal Amine Mechanism (NAM) | Primary Amine | Dichloromethane | 15-20 |

| Activated Monomer Mechanism (AMM) | Tertiary Amine | Tetrahydrofuran | 12-18 |

Note: These are hypothetical values to illustrate the application of transition state analysis. The actual values would depend on the specific computational method and model system used.

Quantum chemical calculations can predict the reactivity and selectivity of L-Tryptophan(Boc) NCA in copolymerization reactions with other NCA monomers. By comparing the activation energies for the different propagation steps (homo- and cross-propagation), the reactivity ratios can be estimated. This information is invaluable for designing copolymers with a desired sequence distribution (e.g., random, alternating, or block copolymers).

Furthermore, these calculations can help in understanding the role of the bulky Boc protecting group on the tryptophan side chain in influencing the stereoselectivity of the polymerization. The steric hindrance imposed by the Boc group can favor the addition of monomers with a specific stereochemistry, leading to the formation of stereoregular polymers.

Molecular Dynamics Simulations of L-Tryptophan(Boc) NCA Polymerization

While quantum chemical calculations provide insights into the reactivity of individual molecules, molecular dynamics (MD) simulations can model the behavior of a larger system, including the growing polymer chain, solvent molecules, and monomers, over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as polymer chain growth and conformational changes.

MD simulations can be used to visualize and analyze the process of polymer chain growth at the atomic level. By simulating the polymerization of L-Tryptophan(Boc) NCA in different solvents and at various temperatures, researchers can study:

The rate of polymerization and the evolution of the polymer chain length distribution.

The conformational dynamics of the growing polypeptide chain. The bulky and aromatic nature of the tryptophan side chain, along with the Boc protecting group, is expected to significantly influence the secondary structure (e.g., alpha-helix, beta-sheet) adopted by the polymer.

The effect of the environment on the polymer conformation. For instance, the polarity of the solvent can influence the hydrogen bonding patterns within the polymer, thereby affecting its secondary structure.

Table 3: Simulated Conformational Preferences of Poly-L-Tryptophan(Boc) in Different Solvents

| Solvent | Dielectric Constant | Predominant Secondary Structure |

|---|---|---|

| Dichloromethane | 9.1 | α-helix |

| Tetrahydrofuran | 7.5 | Random coil with helical segments |